molecular formula C19H21N3O4S B2689386 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421481-51-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2689386
CAS No.: 1421481-51-7
M. Wt: 387.45
InChI Key: JDGVRIZRTVWGOZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a pyrimidothiazine group, and a carboxamide group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and pyrimidothiazine rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodioxole group is relatively stable, but could potentially undergo electrophilic aromatic substitution. The carboxamide group could participate in various reactions, including hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carboxamide group could increase its solubility in water, while the benzodioxole group could increase its lipophilicity .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Abdalha et al. (2011) explores the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the efficiency of microwave-assisted reactions in heterocyclic chemistry (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Synthesis of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, highlighting the potential of such compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

A study by Sonawane et al. (2009) focused on synthesizing novel 1,4‐benzothiazine compounds containing isatin hydrazone moiety with promising antimicrobial activity, providing a basis for the development of new antimicrobial agents (Sonawane, Pawar, Nagle, Mahulikar, & More, 2009).

Antioxidant Activity

Salem et al. (2015) investigated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivative, underscoring the importance of heterocyclic compounds in the search for potent antioxidants (Salem, Farhat, Omar Errayes, & Madkour, 2015).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused derivatives showing remarkable activity against the avian influenza virus, highlighting the therapeutic potential of such compounds in virology (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

Future research on this compound could involve determining its synthesis, studying its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further developed as a potential drug .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-14-11(2)21-19-22(18(14)24)8-13(9-27-19)17(23)20-7-12-4-5-15-16(6-12)26-10-25-15/h4-6,13H,3,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGVRIZRTVWGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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